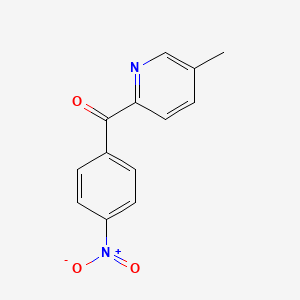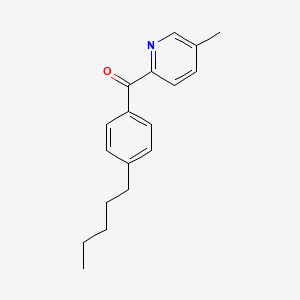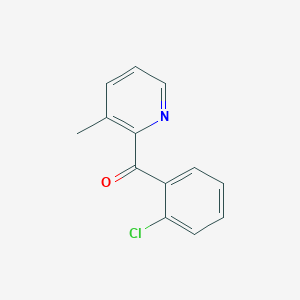
2-(4-Cyanobenzoyl)-3-methylpyridine
Overview
Description
2-(4-Cyanobenzoyl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a cyanobenzoyl group at the 2-position and a methyl group at the 3-position. This compound is of interest due to its unique structural properties, which make it valuable in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Related compounds such as 4-cyanobenzoic acid and N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been studied for their interactions with various biological targets. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed as potential Werner (WRN) helicase inhibitors .
Mode of Action
For example, 4-Cyanobenzoyl chloride has been reported to participate in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst .
Biochemical Pathways
Related compounds such as 4-cyanobenzoyl chloride have been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings .
Result of Action
Related compounds such as n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to exhibit excellent inhibitory activity against different cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the cyanobenzoyl group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanobenzoyl group, where nucleophiles can replace the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-(4-Cyanobenzoyl)-3-methylpyridine is utilized in various scientific research areas due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
- 4-Cyanobenzoyl chloride
- 3-Methylpyridine
- 4-Cyanobenzoic acid
Comparison: 2-(4-Cyanobenzoyl)-3-methylpyridine is unique due to the combination of the cyanobenzoyl and methylpyridine moieties, which confer distinct reactivity and properties. Compared to 4-cyanobenzoyl chloride, it has an additional pyridine ring that enhances its utility in heterocyclic chemistry. Unlike 3-methylpyridine, it possesses a cyanobenzoyl group that allows for further functionalization and derivatization.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(3-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPAUJDEJGWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


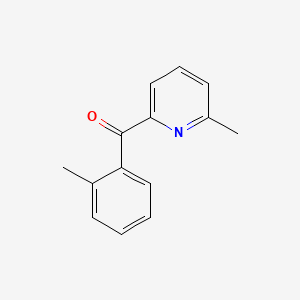

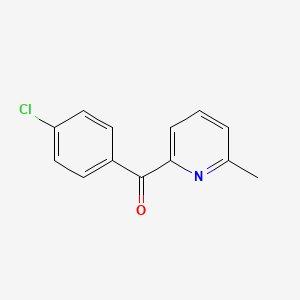
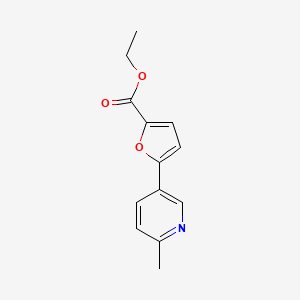


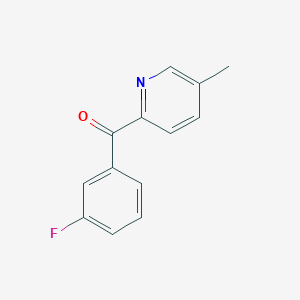

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
